N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-20(24-11-13-27-14-12-24)16-17-5-7-18(8-6-17)23-21(26)22(9-1-2-10-22)19-4-3-15-28-19/h3-8,15H,1-2,9-14,16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYLFVUILODML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-morpholino-2-oxoethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and biological activities, particularly focusing on its therapeutic potential.
Structural Features
The compound has a complex structure characterized by the following components:
- Morpholino Group : Enhances solubility and bioavailability.
- Thiophene Moiety : Known for various biological activities including anticancer properties.
- Cyclopentanecarboxamide Backbone : Provides structural stability and potential for diverse interactions with biological targets.
The molecular formula is with a molecular weight of 398.52 g/mol. This combination of functional groups suggests a multifaceted interaction profile with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, allowing for precise control over the final compound's structure. The general synthetic route includes:
- Formation of the morpholino group.
- Coupling with the thiophene moiety.
- Final cyclization to form the carboxamide structure.
This method ensures high purity, often around 95%, making it suitable for research applications .
Anticancer Potential
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant anticancer activity. For example, related compounds have been shown to act as kinase inhibitors and induce apoptosis in cancer cell lines such as HepG2 by arresting the cell cycle at the S phase .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | IMB-1406 (similar structure) | Induces apoptosis, cell cycle arrest |
| Kinase Inhibition | Various kinase inhibitors | Inhibition of signaling pathways |
| Anti-inflammatory | Morpholino derivatives | Modulation of inflammatory pathways |
Research has suggested that the compound may interact with cellular pathways involved in tumor growth and progression. The presence of the morpholino group is particularly noteworthy as it may enhance interactions with target proteins, leading to improved therapeutic efficacy.
In vitro studies have shown that similar compounds can modulate critical pathways such as:
- AKT Pathway : Inhibition leads to reduced cell proliferation.
- Mitochondrial Dysfunction : Induction of apoptosis through caspase activation.
Case Studies
In a notable study involving related compounds, significant tumor growth inhibition was observed in PTEN-deficient xenograft models, highlighting the potential for targeting specific cancer types with this class of compounds .
Example Case Study: IMB-1406
IMB-1406, a compound structurally related to this compound, demonstrated IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines. The study revealed that it induces apoptosis via mitochondrial pathways and could serve as a lead compound for further development .
Comparison with Similar Compounds
Key Observations:
The morpholinoacetamide group (common in and ) introduces polarity, which may improve aqueous solubility compared to purely aromatic analogs like Compound 43 . Chlorophenyl substituents (e.g., ) increase molecular weight and lipophilicity, which could affect membrane permeability and metabolic stability.
Synthetic Accessibility :
- Higher yields (e.g., 69% in ) are associated with simpler alkyl/piperazine linkages, whereas complex heterocycles (e.g., benzodioxol in ) result in lower yields (21%), suggesting synthetic challenges.
Molecular Weight and Drug-Likeness: The target compound (MW 411.54) and analogs like (MW 389.94) fall within the acceptable range for oral bioavailability (MW < 500).
Implications for Drug Design
- Target Selectivity: The morpholino group’s hydrogen-bonding capacity may enhance selectivity for enzymes like kinases or GPCRs, as seen in related carboxamide derivatives .
- Metabolic Stability : Thiophene-containing compounds (e.g., ) are prone to oxidative metabolism, whereas fluorinated analogs (e.g., ) may exhibit improved stability.
- Structural Insights : Crystallographic tools like SHELX (referenced in ) are critical for resolving the 3D conformation of such compounds, aiding in structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
